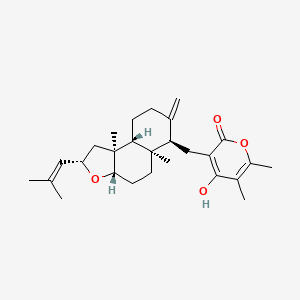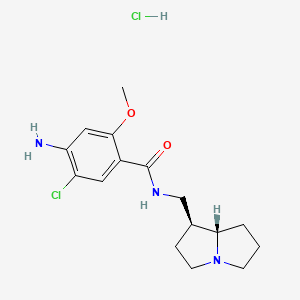
Tubulin-IN-3n
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin-IN-3n is an inhibitor of tubulin polymerization and causes HepG2 cells arrest in G2/M phase.
Aplicaciones Científicas De Investigación
Tubulin in Cancer Chemotherapy
Tubulin is a major target in cancer chemotherapy, constituting the target for over twenty percent of cancer chemotherapeutic agents. The modulation of tubulin isoform content has been hypothesized as a cause of resistance to treatment, particularly in the context of protein isotypes characterization for early cancer detection and treatment monitoring (Calligaris et al., 2010).
Tubulin in Neuroembryology and Neuropathology
Tubulin plays a vital role in neuroembryology and developmental neuropathology. It serves not only as a marker of neuronal maturation but also as a critical cytoskeletal structural element in neuronogenesis. The Class III beta-tubulin, in particular, is useful for application to human brain tissue, both in surgical biopsy and necropsy contexts, contributing significantly to understanding normal and abnormal brain development and neoplastic conditions (Sarnat, 2003).
Tubulin in Microtubule Research
The 50th anniversary of the discovery of tubulin marked a significant milestone in microtubule research. This period saw key findings and technological breakthroughs, with implications for therapeutic applications in various diseases, including cancer (Borisy et al., 2016).
Tubulin in Posttranslational Modifications
Understanding posttranslational modifications in neuron-specific class III beta-tubulin provides insights into its diverse roles in cellular function. These modifications are responsible for the heterogeneity observed in tubulin isoforms, influencing their function and interaction with other cellular components (Alexander et al., 1991).
Tubulin in Gene Transcription Regulation
Research on the beta 3 tubulin gene in Drosophila Kc cells has revealed the presence of enhancer and silencer elements within its first intron, mediating the transcriptional regulation by the steroid hormone 20-hydroxyecdysone. This regulatory mechanism is essential for understanding tubulin gene expression and its role in cellular processes (Tourmente et al., 1993).
Tubulin Isoforms in Functional Capacity
Different beta tubulin isoforms exhibit distinct functional capacities. This is evident in the context of Drosophila melanogaster, where beta 2 and beta 3 tubulins demonstrate varying abilities in supporting microtubule-based functions, thereby highlighting the functional specificity of tubulin isoforms (Hoyle & Raff, 1990).
Tubulin in Proteomic Characterization
Proteomic characterization of cytoskeletal and mitochondrial class III β-tubulin has unveiled its role as a marker of drug resistance in human cancer. The identification of different isoforms and their specific cellular localization provides valuable insights into the mechanisms of drug resistance and potential therapeutic targets (Cicchillitti et al., 2008).
Tubulin in Microtubule Assembly
Studies on microtubule assembly, particularly focusing on the neuron-specific beta III isotype of tubulin, suggest differences in polymerization abilities among various tubulin isotypes. These findings have implications for understanding microtubule dynamics and related cellular processes (Banerjee et al., 1990).
Propiedades
Nombre del producto |
Tubulin-IN-3n |
|---|---|
Fórmula molecular |
C19H19N3O6 |
Peso molecular |
385.38 |
Nombre IUPAC |
(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-oxo-2-(3,4,5-trimethoxyphenyl)acetohydrazonoyl cyanide |
InChI |
InChI=1S/C19H19N3O6/c1-25-15-6-5-12(9-14(15)23)21-22-13(10-20)18(24)11-7-16(26-2)19(28-4)17(8-11)27-3/h5-9,21,23H,1-4H3/b22-13+ |
Clave InChI |
VIULEPBRZCMMEP-LPYMAVHISA-N |
SMILES |
N#C/C(C(C1=CC(OC)=C(OC)C(OC)=C1)=O)=N\NC2=CC=C(OC)C(O)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tubulin IN-3n; Tubulin-IN 3n; Tubulin IN 3n; Tubulin-IN-3n |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





